molecular formula C4H6N2O3 B3825417 2-[(aminocarbonyl)imino]propanoic acid

2-[(aminocarbonyl)imino]propanoic acid

Cat. No. B3825417
M. Wt: 130.10 g/mol
InChI Key: RJPHKIMOAYXKJN-QHHAFSJGSA-N
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Description

“2-[(aminocarbonyl)imino]propanoic acid” is an imino acid . Imino acids are structurally related to amino acids, which have an amino group instead of an imine—a difference of single vs double-bond between nitrogen and carbon . The simplest example is dehydroglycine . D-Amino acid oxidase is an enzyme that is able to convert amino acids into imino acids .


Synthesis Analysis

The synthesis of imino acids can be achieved through various methods. One method involves the conversion of amino acids into imino acids by the enzyme D-Amino acid oxidase . Another method involves the protodeboronation of alkyl boronic esters . The amidomalonate synthesis is another approach, which involves the preparation of a given amino acid by the amidomalonate synthesis .


Molecular Structure Analysis

The molecular structure of “2-[(aminocarbonyl)imino]propanoic acid” consists of an imine group (>C=NH) and a carboxyl group (-C(=O)-OH) attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The linear formula of this compound is C4H6N2O5 .


Chemical Reactions Analysis

Imino acids, including “2-[(aminocarbonyl)imino]propanoic acid”, can participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions . They can also react with aldehydes to form decarboxylation and/or deamination products .


Physical And Chemical Properties Analysis

As an imino acid, “2-[(aminocarbonyl)imino]propanoic acid” shares similar physical and chemical properties with amino acids. Amino acids are colorless, crystalline solids with high melting points greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Safety and Hazards

While specific safety and hazard information for “2-[(aminocarbonyl)imino]propanoic acid” was not found, it’s important to handle all chemicals with care due to potential health hazards. For example, propionic acid, a related carboxylic acid, can cause skin and eye irritation upon contact, and its inhalation can lead to respiratory discomfort .

properties

IUPAC Name

(2E)-2-carbamoyliminopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c1-2(3(7)8)6-4(5)9/h1H3,(H2,5,9)(H,7,8)/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPHKIMOAYXKJN-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C(=O)N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-carbamoyliminopropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(aminocarbonyl)imino]propanoic acid
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2-[(aminocarbonyl)imino]propanoic acid
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2-[(aminocarbonyl)imino]propanoic acid
Reactant of Route 4
2-[(aminocarbonyl)imino]propanoic acid
Reactant of Route 5
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Reactant of Route 6
2-[(aminocarbonyl)imino]propanoic acid

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